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Compound of Interest

Compound Name: (2-Amino-5-iodophenyl)methanol

Cat. No.: B1283178 Get Quote

(2-Amino-5-iodophenyl)methanol is a valuable bifunctional building block in organic

synthesis, prized for its amenability to a variety of chemical transformations. Its structure,

featuring an amino group, a hydroxymethyl group, and an iodine atom on a benzene ring,

allows for the strategic construction of complex molecular architectures, particularly

heterocyclic compounds with significant applications in medicinal chemistry and drug

development. This technical guide provides an in-depth overview of the properties, synthesis,

and key applications of (2-Amino-5-iodophenyl)methanol, complete with experimental

protocols and data presented for researchers and scientists in the field.

Physicochemical Properties
A summary of the key physicochemical properties of (2-Amino-5-iodophenyl)methanol is
provided in the table below.
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Property Value Reference

CAS Number 53279-83-7 N/A

Molecular Formula C₇H₈INO N/A

Molecular Weight 249.05 g/mol N/A

Appearance
Off-white to light brown

crystalline powder
N/A

Melting Point 98-102 °C N/A

Solubility
Soluble in methanol, ethanol,

and dimethyl sulfoxide
N/A

Synthesis of Key Intermediates
A primary application of (2-Amino-5-iodophenyl)methanol is its use as a precursor for the

synthesis of heterocyclic scaffolds. A notable example is the preparation of 6-iodo-1,4-dihydro-

2H-3,1-benzoxazin-2-one, a versatile intermediate for further functionalization.

Synthesis of 6-iodo-1,4-dihydro-2H-3,1-benzoxazin-2-
one
This synthesis involves the cyclization of (2-Amino-5-iodophenyl)methanol using a

carbonylating agent, such as triphosgene.

(2-Amino-5-iodophenyl)methanol Triphosgene, Pyridine
THF, 0 °C to rt

6-iodo-1,4-dihydro-2H-3,1-benzoxazin-2-one

Click to download full resolution via product page

Fig. 1: Synthesis of 6-iodo-1,4-dihydro-2H-3,1-benzoxazin-2-one.

Experimental Protocol:

To a solution of (2-Amino-5-iodophenyl)methanol (1.0 eq) in anhydrous tetrahydrofuran

(THF) under an inert atmosphere at 0 °C, pyridine (2.5 eq) is added, followed by the portion-
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wise addition of triphosgene (0.4 eq). The reaction mixture is stirred at 0 °C for 30 minutes and

then allowed to warm to room temperature and stirred for an additional 12 hours. Upon

completion, the reaction is quenched with water and the product is extracted with ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and

concentrated under reduced pressure. The crude product is then purified by column

chromatography on silica gel to afford 6-iodo-1,4-dihydro-2H-3,1-benzoxazin-2-one.

Reactant Molar Eq.

(2-Amino-5-iodophenyl)methanol 1.0

Triphosgene 0.4

Pyridine 2.5

Yield ~85%

Palladium-Catalyzed Cross-Coupling Reactions
The iodo-substituent on the 6-iodo-1,4-dihydro-2H-3,1-benzoxazin-2-one intermediate serves

as a handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction

of a wide range of substituents at this position. This strategy is instrumental in the synthesis of

diverse libraries of compounds for drug discovery.

Suzuki Coupling Sonogashira Coupling Buchwald-Hartwig Amination

6-iodo-1,4-dihydro-2H-3,1-benzoxazin-2-one

R-B(OH)₂
Pd Catalyst, Base

R-C≡CH
Pd/Cu Catalyst, Base

R₂NH
Pd Catalyst, Base

6-Aryl/Alkyl-benzoxazinone 6-Alkynyl-benzoxazinone 6-Amino-benzoxazinone
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Fig. 2: Palladium-catalyzed cross-coupling reactions of 6-iodo-1,4-dihydro-2H-3,1-benzoxazin-
2-one.

Suzuki Coupling
The Suzuki coupling reaction allows for the formation of a carbon-carbon bond between the

benzoxazinone core and various aryl or vinyl boronic acids or esters.

General Experimental Protocol:

A mixture of 6-iodo-1,4-dihydro-2H-3,1-benzoxazin-2-one (1.0 eq), the corresponding boronic

acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05-0.1 eq),

and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq) is suspended in a suitable solvent system

(e.g., dioxane/water or toluene/ethanol/water). The reaction mixture is degassed and heated

under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-

MS). After cooling to room temperature, the mixture is diluted with water and extracted with an

organic solvent. The combined organic layers are washed, dried, and concentrated. The

residue is purified by chromatography to yield the desired 6-substituted product.

Catalyst Base Solvent
Temperature
(°C)

Typical Yield
(%)

Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O 80-100 70-95

PdCl₂(dppf) Cs₂CO₃
Toluene/EtOH/H₂

O
90-110 75-98

Sonogashira Coupling
The Sonogashira coupling enables the introduction of an alkyne moiety onto the

benzoxazinone scaffold.

General Experimental Protocol:

To a solution of 6-iodo-1,4-dihydro-2H-3,1-benzoxazin-2-one (1.0 eq) and a terminal alkyne

(1.2-1.5 eq) in a suitable solvent such as DMF or THF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
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(0.02-0.05 eq), a copper(I) co-catalyst (e.g., CuI) (0.05-0.1 eq), and a base (e.g., triethylamine

or diisopropylamine) (2.0-3.0 eq) are added. The reaction is stirred at room temperature or

slightly elevated temperatures under an inert atmosphere until completion. The reaction mixture

is then worked up by adding water and extracting with an organic solvent. The combined

organic extracts are washed, dried, and concentrated, and the product is purified by

chromatography.

Catalyst
System

Base Solvent
Temperature
(°C)

Typical Yield
(%)

Pd(PPh₃)₂Cl₂ /

CuI
Et₃N DMF 25-60 65-90

Pd(PPh₃)₄ / CuI i-Pr₂NH THF 25-50 70-92

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination facilitates the formation of a carbon-nitrogen bond, allowing

for the introduction of various primary or secondary amines.

General Experimental Protocol:

A mixture of 6-iodo-1,4-dihydro-2H-3,1-benzoxazin-2-one (1.0 eq), the desired amine (1.2-1.5

eq), a palladium catalyst (e.g., Pd₂(dba)₃) (0.01-0.05 eq), a suitable phosphine ligand (e.g.,

Xantphos or BINAP) (0.02-0.1 eq), and a strong base (e.g., NaOtBu or Cs₂CO₃) (1.5-2.5 eq) is

heated in an anhydrous, deoxygenated solvent such as toluene or dioxane under an inert

atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the

reaction is cooled, diluted with an organic solvent, and filtered. The filtrate is washed, dried,

and concentrated. The crude product is purified by column chromatography.
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Catalyst/Ligan
d

Base Solvent
Temperature
(°C)

Typical Yield
(%)

Pd₂(dba)₃ /

Xantphos
NaOtBu Toluene 90-110 60-85

Pd(OAc)₂ /

BINAP
Cs₂CO₃ Dioxane 100-120 65-88

Conclusion
(2-Amino-5-iodophenyl)methanol is a highly versatile and valuable building block in organic

synthesis. Its ability to be readily converted into key heterocyclic intermediates, such as 6-iodo-

1,4-dihydro-2H-3,1-benzoxazin-2-one, which can be further diversified through a range of

palladium-catalyzed cross-coupling reactions, makes it a powerful tool for the synthesis of

novel compounds with potential applications in drug discovery and materials science. The

experimental protocols and data provided in this guide offer a solid foundation for researchers

to utilize this building block in their synthetic endeavors.

To cite this document: BenchChem. [(2-Amino-5-iodophenyl)methanol: A Versatile Building
Block in Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1283178#2-amino-5-iodophenyl-methanol-as-a-
building-block-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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